molecular formula C14H18N4O2 B7065390 N-(furan-2-ylmethyl)-N-methyl-6-morpholin-4-ylpyrimidin-4-amine

N-(furan-2-ylmethyl)-N-methyl-6-morpholin-4-ylpyrimidin-4-amine

Cat. No.: B7065390
M. Wt: 274.32 g/mol
InChI Key: HXSOMEDPBVDWDO-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-methyl-6-morpholin-4-ylpyrimidin-4-amine is a heterocyclic compound that features a furan ring, a morpholine ring, and a pyrimidine ring

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-methyl-6-morpholin-4-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-17(10-12-3-2-6-20-12)13-9-14(16-11-15-13)18-4-7-19-8-5-18/h2-3,6,9,11H,4-5,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSOMEDPBVDWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)C2=NC=NC(=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-methyl-6-morpholin-4-ylpyrimidin-4-amine typically involves the following steps:

    Formation of the furan ring: This can be achieved through various methods, including the cyclization of 1,4-dicarbonyl compounds.

    Attachment of the furan ring to the pyrimidine ring: This step often involves the use of coupling reagents and catalysts to facilitate the formation of the desired bond.

    Introduction of the morpholine ring: This can be done through nucleophilic substitution reactions where the morpholine ring is introduced to the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. The use of effective coupling reagents and optimized reaction conditions can also play a crucial role in the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-methyl-6-morpholin-4-ylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents to the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid .

Scientific Research Applications

N-(furan-2-ylmethyl)-N-methyl-6-morpholin-4-ylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-methyl-6-morpholin-4-ylpyrimidin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-N-methyl-6-morpholin-4-ylpyrimidin-4-amine is unique due to its combination of a furan ring, a morpholine ring, and a pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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